

Impact of TGIC to polyester ratio on final mechanical properties

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Compound of Interest

Compound Name: Triglycidyl isocyanurate

Cat. No.: B7734298

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Technical Support Center: Polyester-TGIC Powder Coatings

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyester-TGIC powder coating formulations. The following information addresses common issues related to the impact of the **triglycidyl isocyanurate** (TGIC) to polyester resin ratio on the final mechanical properties of the cured coating.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary role of TGIC in a polyester powder coating formulation?

A1: TGIC, or **triglycidyl isocyanurate**, is a curing agent or cross-linker for carboxyl-functional polyester resins. During the heat-curing process, the three epoxy groups of the TGIC molecule react with the carboxyl groups on the polyester resin chains. This reaction forms a durable, three-dimensional, cross-linked polymer network, which is responsible for the coating's final mechanical strength, chemical resistance, and durability.^{[1][2]}

Q2: How does the TGIC to polyester ratio influence the final mechanical properties of the coating?

A2: The ratio of TGIC to polyester is a critical factor that determines the cross-link density of the cured coating.

- **Stoichiometric Ratio:** An optimal, or stoichiometric, ratio of epoxy groups (from TGIC) to carboxyl groups (from the polyester) leads to a well-cured coating with balanced properties, including good hardness, flexibility, and impact resistance. This ratio typically falls between 0.8 and 1.2 epoxy equivalents per carboxyl equivalent.[\[3\]](#)
- **Excess TGIC (Over-crosslinking):** A higher TGIC to polyester ratio can lead to a higher cross-link density. This typically increases the hardness and chemical resistance of the coating. However, an excessively high ratio can result in a brittle coating with reduced flexibility and poor impact resistance.
- **Insufficient TGIC (Under-crosslinking):** A lower TGIC to polyester ratio results in a lower cross-link density. This can lead to a softer, more flexible coating. However, insufficient cross-linking will result in poor overall mechanical properties, reduced chemical resistance, and potentially incomplete curing.[\[4\]](#)

Q3: My coating is exhibiting excessive brittleness and cracking upon impact. What could be the cause?

A3: Brittleness and poor impact resistance are often symptoms of an imbalanced formulation or improper curing. Consider the following potential causes:

- **High TGIC to Polyester Ratio:** The formulation may contain too much TGIC, leading to an overly cross-linked and brittle network. Formulations with a high polyester-to-TGIC ratio, such as 93:7, are known for high hardness but can have lower flexibility.[\[5\]](#)
- **Improper Cure Schedule:** Over-baking (curing at too high a temperature or for too long) can also lead to brittleness. While polyester-TGIC systems have good overbake resistance, excessive curing can still negatively impact mechanical properties.
- **Polyester Resin Characteristics:** The type of polyester resin used can influence flexibility. Resins with a more linear structure tend to be more flexible.[\[6\]](#)

Q4: The cured coating is too soft and has poor solvent resistance. How can I troubleshoot this?

A4: A soft coating with poor solvent resistance is a classic sign of under-curing or insufficient cross-linking. The following factors should be investigated:

- **Low TGIC to Polyester Ratio:** There may be an insufficient amount of TGIC to fully react with the carboxyl groups on the polyester resin, resulting in a low cross-link density.[4]
- **Inadequate Cure Schedule:** The coating may not have been cured at a high enough temperature or for a sufficient duration to complete the cross-linking reaction. Ensure that the part temperature reaches the recommended cure temperature for the specified time.
- **Reactive Group Imbalance:** Ensure the acid value of the polyester resin is within the recommended range for the amount of TGIC being used. The amount of TGIC required is dependent on the acid number of the polyester.[3]

Data Presentation: Impact of TGIC/Polyester Ratio on Mechanical Properties

The following table provides an illustrative summary of the expected trends in mechanical properties as the TGIC to polyester ratio deviates from the stoichiometric ideal. The exact values can vary significantly based on the specific polyester resin used, other additives in the formulation, and the curing conditions.

TGIC:Polyester Ratio (by weight)	Epoxy:Carboxyl Ratio (Equivalents)	Expected Cross-link Density	Pencil Hardness (ASTM D3363)	Impact Resistance (ASTM D2794)	Flexibility - Mandrel Bend (ASTM D522)	General Observations
Low (e.g., < 90:10)	< 0.8	Low	Softer (e.g., F, HB)	Poor	Good to Excellent	Under-cured, poor chemical and solvent resistance, may feel tacky.
Optimal (e.g., 93:7)	~1.0	Optimal	Hard (e.g., H-2H)	Good (up to 160 in-lbs)	Good (e.g., 1/8" mandrel)	Balanced mechanical properties, good overall performance.[5]
High (e.g., > 95:5)	> 1.2	High	Very Hard (e.g., >2H)	Poor to Fair	Poor (cracking on bend)	Brittle, may exhibit cracking, high chemical resistance.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the mechanical properties of polyester-TGIC coatings are outlined below. All testing should be performed on properly prepared and cured coating panels of a specified thickness.

1. Impact Resistance (ASTM D2794)

- Objective: To determine the resistance of the coating to rapid deformation (impact).

- Apparatus: An impact tester consisting of a solid cylindrical weight with a hemispherical punch, a guide tube for the weight, and a base plate to support the coated panel.
- Procedure:
 - Place a coated panel on the base plate.
 - Drop the weight from increasing heights onto the panel.
 - The impact can be applied to the coated side (direct impact) or the uncoated side (reverse impact).
 - After each impact, examine the coating for cracking, delamination, or other signs of failure.
 - The result is reported as the maximum weight-height combination (in-lbs or N-m) that the coating can withstand without failure.

2. Pencil Hardness (ASTM D3363)

- Objective: To assess the hardness of the cured coating film.
- Apparatus: A set of calibrated drawing pencils of varying hardness (from 6B, softest, to 6H, hardest) and a pencil hardness tester that holds the pencil at a 45° angle.
- Procedure:
 - Starting with the hardest pencil, push the pencil firmly over the coated surface for at least 6 mm.
 - Examine the surface for any indentation or scratching.
 - If the coating is scratched, repeat the test with the next softest pencil until a pencil is found that will not scratch the surface.
 - The pencil hardness is reported as the hardest pencil that does not scratch the coating.

3. Adhesion (Cross-Hatch Adhesion Test - ASTM D3359, Method B)

- Objective: To assess the adhesion of the coating to the substrate.
- Apparatus: A sharp cutting tool with multiple blades to create a cross-hatch pattern, and a specified pressure-sensitive tape.
- Procedure:
 - Make a grid of six cuts by six cuts through the coating to the substrate.
 - Apply the pressure-sensitive tape over the grid and smooth it down firmly.
 - Rapidly pull the tape off at a 180° angle.
 - Examine the grid area and classify the adhesion according to the ASTM scale (5B: no detachment, to 0B: severe detachment).

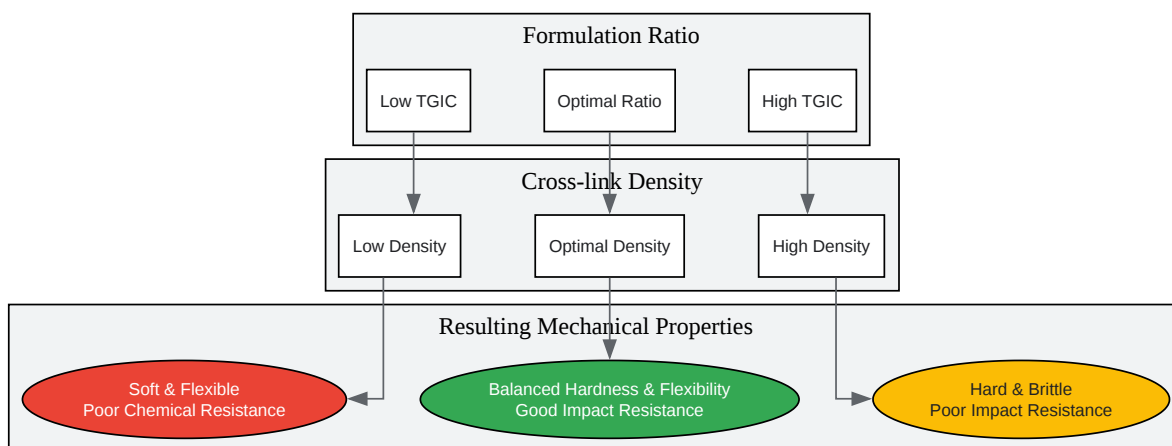
4. Flexibility (Mandrel Bend Test - ASTM D522)

- Objective: To determine the flexibility and resistance of a coating to cracking when bent around a cylindrical mandrel.
- Apparatus: A cylindrical mandrel bend tester with mandrels of various diameters.
- Procedure:
 - Secure the coated panel in the apparatus.
 - Bend the panel 180° around the mandrel of a specified diameter.
 - Examine the coating on the bent surface for any signs of cracking or delamination.
 - The test is typically passed if no cracking is visible to the naked eye. The result is reported as the smallest mandrel diameter around which the coating can be bent without failure.

Visualization of Logical Relationships

The following diagram illustrates the relationship between the TGIC/polyester ratio, the resulting cross-link density, and the impact on the final mechanical properties of the powder

coating.



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Caption: TGIC/Polyester Ratio's Impact on Mechanical Properties.

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